N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is a chemical compound with significant relevance in medicinal chemistry. This compound belongs to a class of piperidine derivatives, which are often explored for their pharmacological properties. The full chemical name reflects its structure, indicating the presence of a piperidine ring substituted with a methoxyethyl group and a cyclopentanecarboxamide moiety.
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is classified as an organic compound, specifically a carboxamide. Its structure features elements typical of piperidine derivatives, which are known for their diverse biological activities. This compound may also fall under the category of synthetic opioids or analogs due to its structural similarities with known analgesics .
The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide typically involves several key steps:
The synthesis may require specific reagents such as alkyl halides for alkylation and coupling agents to facilitate amide bond formation. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular formula of N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is , and it has a molecular weight of approximately 225.30 g/mol. The structure consists of a cyclopentane ring connected via an amide linkage to a piperidine ring that is further substituted with a methoxyethyl group.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide can participate in various chemical reactions typical for amides and piperidines:
These reactions typically require careful control of conditions to prevent side reactions or degradation of sensitive functional groups.
The mechanism of action for N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide is likely related to its interaction with specific receptors in the central nervous system, particularly opioid receptors if it possesses analgesic properties.
Studies on similar compounds suggest that binding affinity to mu-opioid receptors could mediate analgesic effects, while interactions with other receptor types could influence side effects or therapeutic efficacy .
Analytical techniques such as HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) are commonly employed to assess purity and identify degradation products.
N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide has potential applications in various fields:
This compound exemplifies the ongoing exploration in medicinal chemistry aimed at discovering effective therapeutic agents through structural modification and optimization.
Cyclopentanecarboxamide derivatives represent a strategically important class of scaffolds in drug design due to their capacity to impose conformational restraint on biologically active molecules. The incorporation of the cyclopentane ring—a saturated carbocycle—introduces defined stereochemistry and reduces molecular flexibility compared to linear alkyl chains or larger ring systems. This restraint minimizes entropic penalties upon target binding, leading to enhanced potency and selectivity. For example, in CCR2 antagonists, cyclopentane-linked carboxamides demonstrated >100-fold increases in binding affinity (IC₅₀ = 1.3 nM) compared to their linear precursors, attributed to pre-organization into bioactive conformations [2]. Similarly, cyclopentane-containing alkylphosphocholines (e.g., compound 6d) inhibited Akt phosphorylation at low micromolar concentrations (IC₅₀ = 3.6 µM), outperforming reference compounds like miltefosine by leveraging ring-induced rigidity to optimize membrane interaction [5].
The versatility of this scaffold is further evidenced in scaffold hopping strategies, where cyclopentane serves as a bioisosteric replacement for flexible chains or heterocycles. This approach preserves pharmacophore geometry while modulating physicochemical properties such as lipophilicity and metabolic stability. As highlighted in classifications of scaffold hopping, ring closures (e.g., converting acyclic butyramides to cyclopentanecarboxamides) constitute a "medium-step" hop that balances novelty with retained activity [6].
Table 1: Bioactive Cyclopentanecarboxamide Derivatives
Compound | Biological Target | Key Activity | Structural Role of Cyclopentane |
---|---|---|---|
CCR2 Antagonist 16 | CC Chemokine Receptor 2 | IC₅₀ = 0.45 nM (chemotaxis assay) | Conformational restraint for piperidine positioning |
Akt Inhibitor 6d | Akt phosphorylation | IC₅₀ = 3.6 µM (A549 cells) | Membrane anchoring with restricted torsion |
ZLHQ-5f* | CDK2/Topo I | Dual inhibition via scaffold hopping | Core rigidity enhancing DNA interaction |
Note: ZLHQ-5f utilizes quindoline-core rigidity but exemplifies scaffold hopping principles applicable to cyclopentane [4].
The piperidine-methoxyethyl motif—exemplified in N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
(PubChem CID: 48431946)—serves as a critical pharmacophore enhancer across multiple drug classes. This substitution modifies the classic piperidine scaffold by appending a short polyether chain (–CH₂CH₂OCH₃) to the nitrogen atom. The methoxyethyl group confers three key advantages:
This design principle is evidenced in diverse analogs, such as N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-5-(5-propan-2-yloxypyridin-3-yl)-1H-indazole-3-carboxamide
(PubChem CID: 146036038), where the motif balances target affinity and drug-like properties .
Table 2: Impact of Piperidine Substitution Patterns on Drug Properties
Substituent | Example Compound | Key Property Modification | Therapeutic Relevance |
---|---|---|---|
2-Methoxyethyl | CID 48431946 | ↓ Lipophilicity, ↑ H-bond capacity | Enhanced solubility for systemic exposure |
Methyl (e.g., fentanyl) | α-Methylfentanyl ↑ Basic nitrogen pKₐ | Opioid receptor affinity | |
Unsubstituted | 4-ANPP (fentanyl precursor) | High membrane permeability | Prodrug metabolism activation |
The development of chemokine receptor antagonists—particularly CCR2 inhibitors for inflammatory diseases—highlights the strategic role of cyclopentanecarboxamide scaffolds. Early leads like linear aminobutyramides exhibited moderate CCR2 binding but suffered from metabolic instability and poor selectivity. The breakthrough emerged with ring-restricted analogs, where cyclopentane served as a conformational lock [2]:
This evolution parallels broader trends in GPCR antagonist design. For instance, fentanyl-derived opioids (e.g., alfentanil) utilized piperidine-carboxamide scaffolds with tailored N-substituents for μ-opioid receptor selectivity. While structurally distinct, these cases underscore the universal utility of constrained carboxamides in GPCR targeting [8]. The specific integration of the methoxyethyl-piperidine unit—as in N-(1-(2-methoxyethyl)piperidin-4-yl)cyclopentanecarboxamide
—represents an advanced iteration of this strategy, potentially optimizing receptor residence time and off-target selectivity.
Table 3: Milestones in CCR2 Antagonist Scaffold Development
Generation | Core Scaffold | Representative Compound | CCR2 Binding IC₅₀ |
---|---|---|---|
1 (Linear) | Aminobutyramide | Lead 2 | >100 nM |
2 (Monocyclic) | Piperidinyl-cyclopentanecarboxamide | Compound 16 | 1.3 nM |
3 (Advanced) | Spirocyclic/heteroaromatic | Clinical candidates (e.g., INCB3344) | <1 nM |
Compound 16: (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]cyclopentanecarboxamide [2].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5